Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1246025-64-8) is a bicyclic heterocyclic compound featuring a fused cyclopropane-pyrrolidine scaffold. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.26 g/mol . The structure includes a formyl group (-CHO) at the 6-position of the bicyclo[3.1.0]hexane core and a tert-butyl carbamate (Boc) protecting group at the 3-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and enzyme inhibitors, owing to its rigid geometry and functional versatility .
Properties
IUPAC Name |
tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFUILVSGRYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the formyl group: This step often involves the use of formylating agents such as formic acid or formyl chloride under controlled conditions.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tert-butyl 6-carboxy-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Reduction: Tert-butyl 6-hydroxymethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has shown promise as a scaffold for the development of novel pharmaceuticals. Its structural features allow for:
- Designing enzyme inhibitors : The compound can be modified to create inhibitors targeting specific enzymes involved in disease pathways.
- Neuropharmacological studies : Due to its azabicyclo structure, it may interact with neurotransmitter systems, making it a candidate for exploring treatments for neurological disorders.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building block for complex molecules : It can be used to synthesize more complex bicyclic compounds or as a precursor for various heterocyclic derivatives.
- Reagent in chemical transformations : Its reactive formyl group can participate in nucleophilic addition reactions, expanding its utility in synthetic chemistry.
Case Study 1: Drug Development
Research has indicated that derivatives of this compound exhibit biological activity against specific cancer cell lines. For example:
- A derivative was synthesized and tested against breast cancer cells, showing significant inhibition of cell proliferation.
Case Study 2: Enzyme Inhibition
In a study focused on enzyme inhibitors, modifications to the tert-butyl group resulted in enhanced binding affinity to target enzymes involved in metabolic pathways related to diabetes. This highlights the potential for developing therapeutics that could manage blood sugar levels effectively.
Mechanism of Action
The mechanism of action of tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Properties:
- IUPAC Name : rel-(1R,5S,6r)-tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Smiles Notation: CC(C)(C)OC(=O)N1C2C(C1)C2C=O
- Storage : Typically stored at -20°C under inert conditions due to the reactivity of the formyl group .
Comparison with Similar Compounds
The structural and functional uniqueness of tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is best understood through comparison with analogs. Below is a detailed analysis of related bicyclic compounds, focusing on substituents, synthetic routes, and applications.
Structural Analogs with Varied Substituents
Functional and Reactivity Comparisons
Electrophilic Reactivity :
- The formyl group in the target compound enables nucleophilic additions (e.g., reductive amination) to generate secondary amines, a feature absent in the 6-oxa or 6-bromo analogs .
- The 6-bromo derivative (CAS: 2126143-38-0) is highly reactive in palladium-catalyzed cross-coupling reactions, whereas the formyl analog requires milder conditions for functionalization .
Boc Deprotection :
- All analogs undergo Boc deprotection with trifluoroacetic acid (TFA) or HCl in dioxane, but the 6-formyl compound exhibits faster deprotection kinetics due to electron-withdrawing effects of the formyl group .
Biological Activity :
- The 6-(4-nitro-pyrazole) analog (AP-09-123) shows potent inhibition of Zn²⁺-dependent deubiquitinases (DUBs), while the 6-formyl derivative is primarily used as a synthetic precursor rather than a direct bioactive molecule .
Bicyclo Framework Variations
Biological Activity
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, also known by its CAS number 1246025-64-8, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological implications, and relevant research findings.
Molecular Formula: CHNO
Molecular Weight: 211.26 g/mol
IUPAC Name: tert-butyl (1R,5S,6S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS Number: 1246025-64-8
The compound features a bicyclic structure that includes a nitrogen atom, which is characteristic of several bioactive compounds. Its synthesis typically involves the reaction of specific precursors under controlled conditions to yield high-purity products.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of azabicyclo compounds have been shown to possess significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through assays measuring its ability to scavenge free radicals. Research suggests that the structural features of azabicyclo compounds enhance their capacity to act as effective antioxidants, which may be attributed to their electron-donating ability.
Neuropharmacological Effects
The azabicyclo structure is associated with neuropharmacological effects, particularly as antagonists of certain neurotransmitter receptors. Compounds derived from this class have been studied for their potential in treating neurological disorders by modulating neurotransmitter systems.
Case Studies
- Study on Antimicrobial Activity : A comparative study involving various azabicyclo derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .
- Antioxidant Evaluation : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound scavenged free radicals effectively with an IC50 value of 45 µg/mL, suggesting strong antioxidant properties .
- Neuropharmacological Assessment : A study investigating the effects on GABAergic systems found that the compound inhibited GABA aminotransferase activity in vitro, which may suggest potential therapeutic applications in epilepsy and other neurological conditions .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in Table 1 below.
Q & A
What are the critical parameters for optimizing the synthesis of tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate to achieve high yield and purity?
Answer:
Key parameters include:
- Temperature control : Maintaining low temperatures (e.g., 0°C) during acylations or formylations to minimize side reactions .
- Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) enhance solubility and reaction efficiency .
- Catalyst/base optimization : Triethylamine (TEA) is often used to neutralize HCl byproducts in amidation reactions .
- Purification methods : Flash column chromatography with gradients of ethyl acetate/petroleum ether or ethanol/cyclohexane ensures high purity .
How does the bicyclic scaffold and formyl group influence the compound’s reactivity in nucleophilic additions or cyclopropane ring-opening reactions?
Answer:
- The strain in the bicyclic structure (azabicyclo[3.1.0]hexane) increases reactivity, making the cyclopropane ring prone to ring-opening under acidic or nucleophilic conditions .
- The formyl group acts as an electrophilic site, enabling nucleophilic additions (e.g., with amines to form Schiff bases) or condensations (e.g., Wittig reactions) .
What advanced spectroscopic techniques are recommended to resolve stereochemistry and conformational dynamics of this compound?
Answer:
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing interactions, as demonstrated in studies of structurally similar azabicyclo derivatives .
- Dynamic NMR : Identifies conformational rotamers caused by restricted rotation around the formyl group or bicyclic scaffold .
- Chiral HPLC : Separates enantiomers when synthesizing stereoisomers .
How can researchers mitigate polymerization or side reactions during functionalization of the formyl group?
Answer:
- Low-temperature reactions : Conduct formyl group derivatization (e.g., with amines) at 0–5°C to suppress polymerization .
- Inert atmosphere : Use nitrogen/argon to prevent oxidation or moisture-sensitive side reactions .
- Protecting groups : Temporarily protect the formyl group (e.g., as acetals) during multi-step syntheses .
What methodologies validate the compound’s role as a precursor to peptidomimetics or bioactive heterocycles?
Answer:
- Amide coupling : React the formyl group with amino-functionalized partners (e.g., 4-methoxybenzoyl chloride) using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Cycloaddition reactions : Utilize the bicyclic scaffold in [3+2] cycloadditions to generate triazoles or pyrazoles .
- Enzymatic assays : Test derivatives for binding affinity to biological targets (e.g., bromodomains) via fluorescence polarization or SPR .
How do solvent polarity and reaction time impact the stereoselectivity of derivatization reactions?
Answer:
- Polar solvents (e.g., DMF, DMSO) stabilize transition states, favoring specific stereoisomers during nucleophilic attacks on the formyl group .
- Short reaction times (2–4 hours) reduce epimerization risks in stereosensitive reactions, as shown in BET inhibitor syntheses .
What computational tools are effective for predicting the compound’s molecular interactions with biological targets?
Answer:
- Docking simulations (AutoDock Vina) : Model interactions between the bicyclic scaffold and enzyme active sites (e.g., α-glucosidase) .
- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., hydrogen bonds) using crystallographic data .
- DFT calculations : Predicts regioselectivity in electrophilic substitutions .
How can researchers address discrepancies in NMR data caused by conformational flexibility?
Answer:
- Variable-temperature NMR : Identify rotamers by observing signal coalescence at elevated temperatures .
- COSY/NOESY experiments : Assign stereochemistry by correlating through-space dipolar couplings .
What strategies enable selective modification of the bicyclic scaffold without disrupting the formyl group?
Answer:
- Protective group chemistry : Use tert-butyloxycarbonyl (Boc) to shield the amine group during alkylation or halogenation .
- Metal-catalyzed cross-couplings : Suzuki-Miyaura reactions selectively functionalize halogenated bicyclic intermediates .
How does the compound’s stereochemistry influence its pharmacokinetic properties in drug discovery?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
